molecular formula C7H9N3 B2431321 (1-ethyl-1H-pyrazol-5-yl)acetonitrile CAS No. 1260659-26-4

(1-ethyl-1H-pyrazol-5-yl)acetonitrile

Cat. No.: B2431321
CAS No.: 1260659-26-4
M. Wt: 135.17
InChI Key: LMFKAQYRLYSXEZ-UHFFFAOYSA-N
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Description

(1-ethyl-1H-pyrazol-5-yl)acetonitrile is a chemical compound belonging to the pyrazole family, which is characterized by a five-membered ring containing two adjacent nitrogen atoms

Preparation Methods

Synthetic Routes and Reaction Conditions: (1-ethyl-1H-pyrazol-5-yl)acetonitrile can be synthesized through several methods. One common approach involves the cyclocondensation of 1,3-dicarbonyl compounds with hydrazine derivatives. For instance, the reaction of ethyl acetoacetate with hydrazine hydrate followed by cyclization and subsequent nitrile formation can yield this compound .

Industrial Production Methods: Industrial production methods often utilize cost-effective and scalable processes. One such method involves the use of resinous, nontoxic, thermally stable, and cost-effective catalysts like Amberlyst-70, which simplifies the reaction workup and presents eco-friendly attributes .

Chemical Reactions Analysis

Types of Reactions: (1-ethyl-1H-pyrazol-5-yl)acetonitrile undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding pyrazole derivatives.

    Reduction: Reduction reactions can yield different substituted pyrazoles.

    Substitution: It can undergo substitution reactions, particularly at the nitrogen atoms or the ethyl group.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

    Substitution: Halogenating agents and nucleophiles are typically employed in substitution reactions.

Major Products: The major products formed from these reactions include various substituted pyrazoles, which can have different functional groups attached to the pyrazole ring .

Scientific Research Applications

(1-ethyl-1H-pyrazol-5-yl)acetonitrile has a wide range of applications in scientific research:

    Chemistry: It serves as a versatile intermediate in the synthesis of more complex pyrazole derivatives.

    Biology: Pyrazole derivatives have shown potential as bioactive compounds with antimicrobial, antifungal, and anticancer properties.

    Medicine: Some pyrazole derivatives are investigated for their potential therapeutic effects, including anti-inflammatory and analgesic activities.

    Industry: This compound is used in the production of agrochemicals, dyes, and other industrial chemicals

Mechanism of Action

The mechanism of action of (1-ethyl-1H-pyrazol-5-yl)acetonitrile involves its interaction with specific molecular targets and pathways. For instance, in biological systems, it may inhibit certain enzymes or receptors, leading to its observed bioactivities. The exact molecular targets and pathways can vary depending on the specific application and the structure of the derivative being studied .

Comparison with Similar Compounds

  • 1-Ethyl-1H-pyrazol-5-amine
  • 1-Methyl-1H-pyrazole-5-acetonitrile
  • 1-Phenyl-1H-pyrazole-5-acetonitrile

Uniqueness: (1-ethyl-1H-pyrazol-5-yl)acetonitrile is unique due to its specific ethyl and nitrile substituents, which can influence its reactivity and biological activity. Compared to similar compounds, it may exhibit different pharmacokinetic and pharmacodynamic properties, making it a valuable compound for various applications .

Properties

IUPAC Name

2-(2-ethylpyrazol-3-yl)acetonitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H9N3/c1-2-10-7(3-5-8)4-6-9-10/h4,6H,2-3H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LMFKAQYRLYSXEZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C(=CC=N1)CC#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H9N3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

135.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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